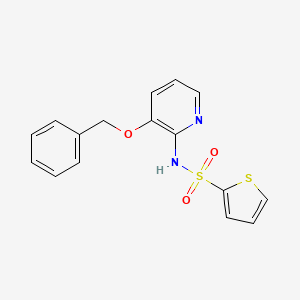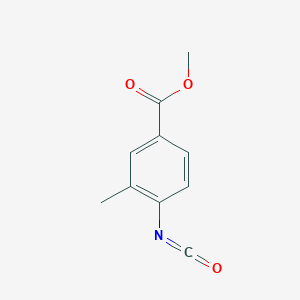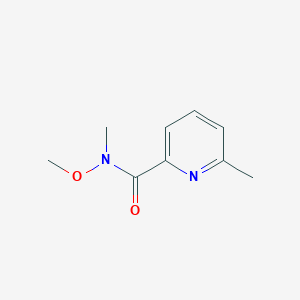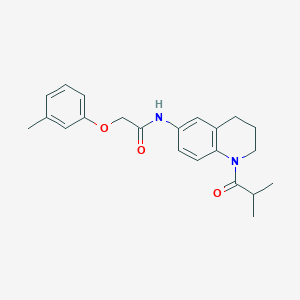
N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- The development of one-pot synthesis methods for heterocyclic compounds, including sulfonamides, highlights the importance of these compounds in creating complex molecular structures with potential applications in drug development and materials science (Rozentsveig et al., 2013).
- Research on new synthesis methods for thiophene sulfonamide derivatives demonstrates the ongoing interest in sulfonamide compounds for their versatile applications, including as inhibitors and antibacterial agents (Noreen et al., 2017).
Medicinal Chemistry and Biological Activity
- Studies on sulfonamide derivatives explore their potential as urease inhibitors, antibacterial agents, and in hemolytic activity assessments. These findings suggest the broad applicability of sulfonamide compounds in addressing various biological and medicinal challenges (Noreen et al., 2017).
- Sulfonamide-focused libraries have been evaluated for antitumor properties, revealing the potential of these compounds as cell cycle inhibitors, which could contribute to developing new cancer treatments (Owa et al., 2002).
Materials Science and Environmental Applications
- The study of thiophene derivatives in micellar media highlights the importance of understanding the interactions between organic compounds and surfactants, which could have implications for environmental science and the development of new materials (Saeed et al., 2017).
Propriétés
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-23(20,15-9-5-11-22-15)18-16-14(8-4-10-17-16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDCWASVJSRCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide](/img/structure/B2953141.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2953144.png)
![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)





![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2953160.png)
![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)
![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)
![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)
![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)